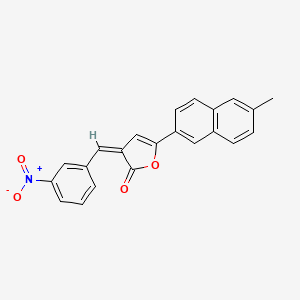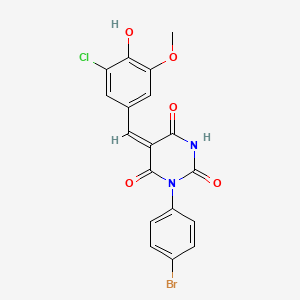
5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone, also known as MNF, is a synthetic compound that has garnered significant interest in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymatic activities. 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammation response. 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone is its versatility, as it can be used in a wide range of applications, from medicine to materials science to environmental science. 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone is also relatively easy to synthesize, and its properties can be easily modified through chemical modifications. However, one of the main limitations of 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone is its toxicity, as it has been shown to be cytotoxic at high concentrations. 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone also has limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for research on 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone. One area of interest is the development of 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone-based materials with novel optical and electronic properties. 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has also been investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone and to identify its potential therapeutic targets. Finally, 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has potential applications in environmental science, particularly in the remediation of contaminated soil and water.
Méthodes De Synthèse
The synthesis of 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the condensation of 6-methyl-2-naphthaldehyde and 3-nitrobenzaldehyde in the presence of a base catalyst, followed by cyclization and reduction steps. This process yields 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone as a yellow crystalline powder with a melting point of 230-232°C.
Applications De Recherche Scientifique
5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been the subject of extensive research due to its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has also been investigated for its potential use as a fluorescent probe for detecting DNA damage. In materials science, 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In environmental science, 5-(6-methyl-2-naphthyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been investigated for its potential use in the remediation of contaminated soil and water.
Propriétés
IUPAC Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-[(3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-14-5-6-17-12-18(8-7-16(17)9-14)21-13-19(22(24)27-21)10-15-3-2-4-20(11-15)23(25)26/h2-13H,1H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDIKTIGSHFFDO-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-[(3-nitrophenyl)methylidene]furan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916479.png)
![2-bromo-N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916488.png)
![4-chloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916496.png)
![1-[(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B5916500.png)
![N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-2,4-dichlorobenzamide](/img/structure/B5916506.png)
![2-iodo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5916507.png)
![4-fluoro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5916513.png)
![3,4,5-trimethoxy-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5916520.png)
![3-(4-hydroxyphenyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B5916526.png)
![2-iodo-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916529.png)
![3-chloro-N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916536.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916553.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B5916561.png)